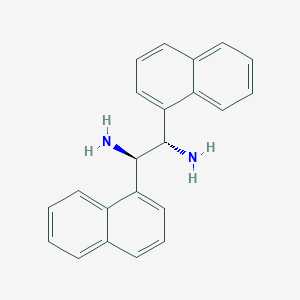

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, commonly referred to as 1,2-DNED, is an organic compound belonging to the class of compounds known as diamines. It is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C. 1,2-DNED has been studied for its potential use in a variety of scientific applications due to its unique chemical structure.

Aplicaciones Científicas De Investigación

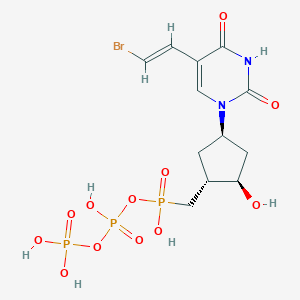

Antiproliferative Agents

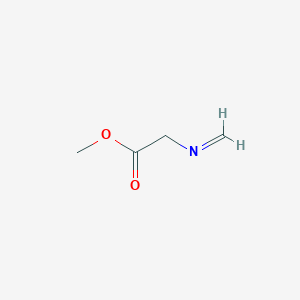

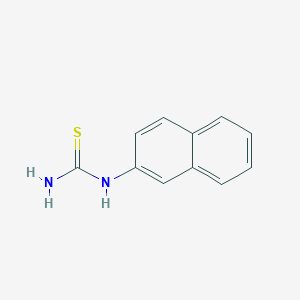

“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” can be used to form Schiff bases, which are versatile pharmacophores . These Schiff bases can form chelating complexes with several metals in different oxidation states . These complexes have been widely described for their multiple actions and numerous advantages, such as low cost and easy synthesis . They show multiple biological activities, including antimicrobial, antioxidant, antimalarial, anti-inflammatory, and antitumor . For example, the Co (II) complex 1 showed higher anticancer activity than its corresponding ligand .

Catalysts

Schiff bases may also form complexes with lanthanides and actinides acting as catalysts . These catalysts can be used in various synthetic processes .

Biochemical Reagents

“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” can be used as a biochemical reagent . It can be used as a biomaterial or organic compound for life science-related research .

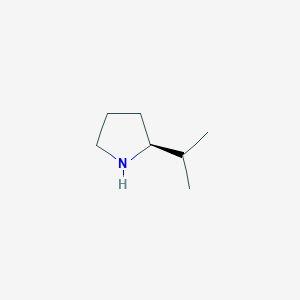

Chiral Building Blocks

This compound can be used as a chiral building block in the synthesis of other complex molecules .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with the androgen receptor (ar), a member of the steroid receptor superfamily .

Mode of Action

It’s worth noting that the androgen receptor, which is a potential target, is a ligand-dependent transcription factor that controls the expression of androgen-responsive genes .

Biochemical Pathways

Compounds interacting with the androgen receptor can influence pathways related to androgen-responsive gene expression .

Result of Action

Compounds that interact with the androgen receptor can influence the expression of androgen-responsive genes, potentially affecting cellular functions .

Propiedades

IUPAC Name |

(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJVMUUCGDSHBT-SZPZYZBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)